2,3-Dihydroxypropyl acrylate chemical properties
2,3-Dihydroxypropyl acrylate chemical properties
An In-depth Technical Guide to 2,3-Dihydroxypropyl Acrylate: Properties, Synthesis, and Biomedical Applications
Introduction
2,3-Dihydroxypropyl acrylate (DHPA), also known as glyceryl monoacrylate, is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and drug development.[][2] Its structure uniquely combines a reactive acrylate moiety, amenable to polymerization, with a hydrophilic diol (glycerol) group. This duality imparts valuable properties to the resulting polymers, such as hydrophilicity, biocompatibility, and opportunities for further chemical modification.[][3] These characteristics make DHPA an exemplary candidate for creating advanced materials like hydrogels, which are being extensively researched for applications in drug delivery, tissue engineering, and wound healing.[][4] This guide provides a comprehensive overview of the core chemical properties, synthesis, polymerization behavior, and key applications of DHPA for researchers and drug development professionals.
Core Chemical and Physical Properties
Understanding the fundamental properties of 2,3-Dihydroxypropyl acrylate is essential for its effective application in research and development. The monomer is a liquid at room temperature, and its high boiling point reflects the strong intermolecular hydrogen bonding afforded by the two hydroxyl groups.[][5] These hydroxyl groups also confer significant water solubility, a critical feature for its use in aqueous polymerization systems and biomedical applications.[][6]
Physicochemical Data Summary
The key physicochemical properties of 2,3-Dihydroxypropyl acrylate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 10095-20-2 | [][2][5][7] |
| Molecular Formula | C₆H₁₀O₄ | [][2][5] |
| Molecular Weight | 146.14 g/mol | [][2] |
| Synonyms | Glyceryl monoacrylate, Glycerol 1-acrylate, Acrylic acid 2,3-dihydroxypropyl ester | [][2] |
| Appearance | Light yellow liquid / Oil | [8][9] |
| Density | 1.202 g/cm³ | [][5] |
| Boiling Point | 300.7°C at 760 mmHg | [][5] |
| Flash Point | 127.4°C | [5] |
| Refractive Index | 1.477 | [5] |
| pKa | 13.11 (Predicted) | [10] |
| SMILES | C=CC(=O)OCC(CO)O | [] |
| InChI Key | OWPUOLBODXJOKH-UHFFFAOYSA-N | [] |
Molecular Structure
The structure of 2,3-Dihydroxypropyl acrylate features a terminal vinyl group activated by an adjacent ester functional group, making it susceptible to free-radical polymerization. The dihydroxypropyl tail provides a hydrophilic character and sites for secondary reactions like esterification or urethane formation.[]
Caption: Molecular structure of 2,3-Dihydroxypropyl acrylate.
Synthesis of 2,3-Dihydroxypropyl Acrylate
A common laboratory-scale synthesis involves a two-step process starting from a protected glycerol derivative, DL-1,2-isopropylidene glycerol, to ensure selective acylation at the primary hydroxyl group.[8] This is followed by the deprotection of the diol.
Synthesis Workflow
The workflow involves protection, acylation, and deprotection steps. The use of a protecting group is a key experimental choice; it directs the acryloyl chloride to react with the primary alcohol, preventing a mixture of products and simplifying purification. The acidic hydrolysis for deprotection is a standard and effective method for removing the isopropylidene ketal.
Caption: Laboratory synthesis workflow for 2,3-Dihydroxypropyl acrylate.
Detailed Experimental Protocol
This protocol is adapted from established synthesis methods.[8]
Step 1: Synthesis of 2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate (Protected Intermediate)
-
To a solution of DL-1,2-isopropylidene glycerol and triethylamine in dichloromethane (DCM) in a round-bottom flask, add acryloyl chloride dropwise while stirring in an ice bath. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the mixture with additional DCM and wash sequentially with water and brine to remove the triethylammonium hydrochloride salt and any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude protected acrylate ester.
Step 2: Deprotection to Yield 2,3-Dihydroxypropyl Acrylate
-
Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (HCl).
-
Stir the solution at room temperature overnight to facilitate the hydrolysis of the isopropylidene protecting group.
-
Neutralize the excess HCl by carefully adding solid sodium carbonate until effervescence ceases.
-
Filter the mixture to remove the resulting sodium chloride precipitate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the final product by column chromatography on silica gel to obtain pure 2,3-Dihydroxypropyl acrylate as a light-yellow liquid.[8]
Polymerization and Application in Hydrogel Formation
The acrylate group of DHPA allows it to readily undergo chain-growth polymerization, most commonly via free-radical mechanisms.[11] This process can be initiated thermally or photochemically. Its high water solubility makes it suitable for polymerization in aqueous solutions.[][6]
A primary application of DHPA is in the formation of hydrogels. Hydrogels are cross-linked polymer networks that can absorb and retain large amounts of water.[4][12] The two hydroxyl groups on each DHPA monomer unit are crucial; they allow for cross-linking without the need for an additional cross-linking agent, as they can react with each other or other reactive species to form the network.[] This self-crosslinking capability is a significant advantage over other monomers.
Hydrogel Formation for Drug Delivery
The hydrophilic and biocompatible nature of poly(DHPA) hydrogels makes them excellent candidates for drug delivery systems.[][13][14] The porous, water-swollen network can encapsulate therapeutic molecules, protecting them from degradation and enabling controlled release.[15][16][17]
Caption: Workflow for forming a drug-loaded hydrogel using DHPA.
Advanced Polymerization Techniques
Beyond conventional free-radical polymerization, DHPA can be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[] ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is critical for creating highly tailored drug delivery systems where release kinetics must be precisely controlled.[]
Applications in Research and Drug Development
The unique properties of DHPA and its polymers are leveraged in several areas of biomedical research.
-
Drug Delivery: As detailed above, poly(DHPA) hydrogels are investigated for controlled release of drugs, proteins, and nucleic acids.[][13][16] Their hydrophilic nature is particularly beneficial for the stability and delivery of biologic drugs.
-
Tissue Engineering: The biocompatible and water-rich environment of poly(DHPA) hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.[][18]
-
Bioconjugation: The hydroxyl groups serve as handles for conjugating biomolecules, such as peptides or antibodies, to create targeted drug delivery systems or functional biomaterials.[]
-
Molecularly Imprinted Polymers (MIPs): DHPA can be used to create MIPs, which have highly selective recognition sites for specific target molecules, aiding in the development of advanced biosensors and separation materials.[]
Safety and Handling
Proper handling of 2,3-Dihydroxypropyl acrylate is essential due to its reactive nature. As with other acrylate monomers, it can be an irritant and a sensitizer.[19][20]
| Hazard Class | Statement | Precaution |
| Irritation | Causes skin and serious eye irritation.[21] May cause respiratory irritation.[21] | Wear protective gloves, clothing, and eye/face protection.[21] Use in a well-ventilated area or fume hood. |
| Sensitization | May cause an allergic skin reaction.[19] | Avoid repeated or prolonged skin contact.[22] |
| Polymerization | Can undergo hazardous polymerization if heated or contaminated.[20][22] | Store in a cool, dry place away from ignition sources.[22] Ensure inhibitor levels are maintained.[22] |
| Handling | Harmful if swallowed.[21] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[21] |
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21]
-
Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.[21]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[21]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21]
Always consult the material safety data sheet (MSDS) for the specific product before use.[21][23][24]
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MySkinRecipes. (n.d.). 2,3-Dihydroxypropyl methacrylate. [Link]
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NIH. (n.d.). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. [Link]
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ResearchGate. (n.d.). Molecular structures of 2,3-dihydroxypropyl acrylate (a) and.... [Link]
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PubChem. (n.d.). Hydroxypropyl acrylate. [Link]
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ResearchGate. (2025). (PDF) Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. [Link]
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Afera. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. [Link]
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
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YouTube. (2025). What Is The Acrylate Polymerization Process? - Chemistry For Everyone. [Link]
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